molecular formula C11H14N2O3 B1326347 3-(3-Nitrophenoxy)piperidine CAS No. 946759-44-0

3-(3-Nitrophenoxy)piperidine

Cat. No.: B1326347
CAS No.: 946759-44-0
M. Wt: 222.24 g/mol
InChI Key: KEZVNFHKMNOBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenoxy)piperidine is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrophenoxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenoxy)piperidine typically involves the reaction of 3-nitrophenol with piperidine under specific conditions. One common method includes the nucleophilic substitution reaction where 3-nitrophenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Nitrophenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 3-(3-Aminophenoxy)piperidine.

    Substitution: Various substituted phenoxy piperidines depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

3-(3-Nitrophenoxy)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenoxy)piperidine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The nitrophenoxy group may play a role in its biological activity by interacting with cellular proteins and enzymes. The piperidine ring can enhance the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 3-(3-Nitrophenoxy)piperidine is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and applications in various research fields .

Properties

IUPAC Name

3-(3-nitrophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1,3-4,7,11-12H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZVNFHKMNOBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647906
Record name 3-(3-Nitrophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946759-44-0
Record name 3-(3-Nitrophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.